ethyl 4-{[(4-phenoxyphenyl)amino]carbonothioyl}-1-piperazinecarboxylate
Overview
Description
Ethyl 4-{[(4-phenoxyphenyl)amino]carbonothioyl}-1-piperazinecarboxylate, commonly known as EPPC, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EPPC belongs to the class of piperazinecarboxylate compounds and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Scientific Research Applications
Chemistry and Synthesis Applications
Decyclization and Derivative Formation : Ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates, when reacted with secondary amines, yield N,N′-disubstituted piperazine derivatives, showcasing the compound's utility in creating complex structures via decyclization reactions (Vasileva et al., 2018).
Hybrid Molecule Synthesis for Biological Activities : The compound has been used to create hybrid molecules incorporating penicillanic acid or cephalosporanic acid moieties. These molecules were screened for their antimicrobial, antilipase, and antiurease activities, displaying varied biological activities (Başoğlu et al., 2013).
Biological Activity Investigations
Antimicrobial Activity Studies : Novel 1,2,4-Triazole derivatives synthesized from reactions involving ethyl 4-{[(4-phenoxyphenyl)amino]carbonothioyl}-1-piperazinecarboxylate were screened for antimicrobial activities. Some derivatives showed promising activities against various microorganisms, indicating potential for further exploration as antimicrobial agents (Bektaş et al., 2010).
Role in Synthesizing Antioxidants for Polypropylene Copolymers : Hindered-phenol-containing amine moieties synthesized from reactions involving the compound were tested as antioxidants in polypropylene copolymers. These studies provide insights into the material science applications, enhancing the thermal stability of polymers through chemical modifications (Desai et al., 2004).
Environmental and Green Chemistry Applications
- Carbon Dioxide Capture : Research on aqueous piperazine solutions, related to the chemical structure of interest, has demonstrated their potential in carbon dioxide capture technologies. Such studies underscore the importance of developing efficient and sustainable methods for environmental management (Freeman et al., 2010).
Properties
IUPAC Name |
ethyl 4-[(4-phenoxyphenyl)carbamothioyl]piperazine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-2-25-20(24)23-14-12-22(13-15-23)19(27)21-16-8-10-18(11-9-16)26-17-6-4-3-5-7-17/h3-11H,2,12-15H2,1H3,(H,21,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZACPZIOUBEVTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.